

Alternative Names and Search Strategies

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Compound Focus: 2-Amino-3-pentanone

CAS No.: 343925-95-1

Cat. No.: S12204540

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Since direct information on **2-Amino-3-pentanone** is sparse, searching for its potential synonyms or related compound classes may yield more results. You could try searching for:

- 1-Amino-3-pentanone
- 3-Oxobutanamine
- Ethyl 2-aminopropyl ketone

Consulting specialized databases is often the most effective approach for detailed spectroscopic data. The following table lists recommended resources.

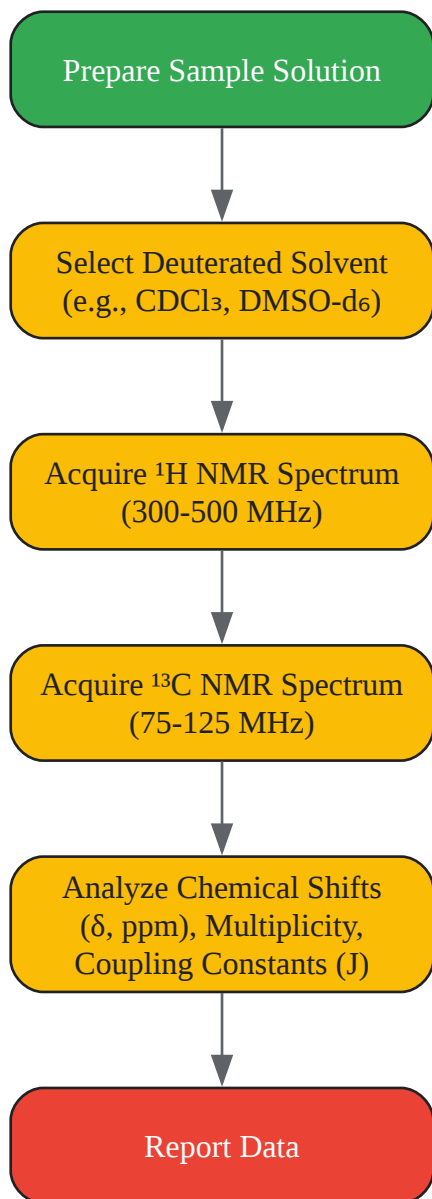
Database/Source	Potential Utility / Type of Data
Reaxys or SciFinder [®]	Detailed chemical property and spectral data for research compounds.
NIST Chemistry WebBook	Curated IR, MS, NMR spectra for common compounds.
SDBS (Spectral Database for Organic Compounds)	Free collection of IR, MS, NMR, and Raman spectra.

Experimental Methodologies for Characterization

Although data for **2-amino-3-pentanone** itself is unavailable, the general experimental protocols for characterizing similar small organic molecules are well-established [1]. The following workflows outline the

standard procedures for key spectroscopic techniques.

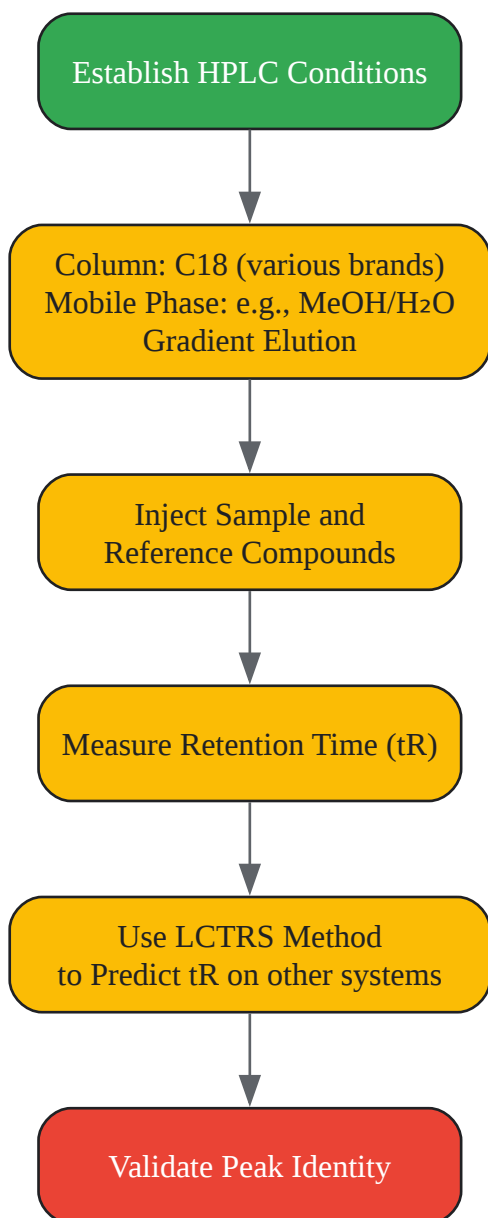
Workflow for NMR Spectroscopy Characterization



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Standard protocol for NMR analysis [1] [2].

Workflow for HPLC Analysis and Retention Time Prediction



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HPLC method using Linear Calibration with Two Reference Substances (LCTRS) for accurate retention time prediction across different systems [3].

How to Proceed with Your Research

Given the gaps in the search results, here are practical steps you can take:

- **Synthesize and Characterize:** If the compound is a novel synthetic target, you will likely need to synthesize it and acquire its spectroscopic data (NMR, IR, MS) yourself, following the general methodologies outlined above [1].
- **Consult Specialized Databases:** As a researcher, using commercial scientific databases like **Reaxys**, **SciFinder[®]**, or **Springer's SpringerMaterials** is the most reliable way to find curated physical and spectroscopic data for specific organic compounds.

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References

1. - X Crystal Structure of a Ray - 2 - Amino ,4-dihydroquinazoline... 3 [pmc.ncbi.nlm.nih.gov]
2. of Impurities NMR Chemical Shifts [sigmaaldrich.com]
3. A simple method for HPLC prediction: linear calibration... retention time [cmjournal.biomedcentral.com]

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Address: Ontario, CA 91761, United States

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